2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
Description
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is a complex organic compound with a unique structure that includes two pyrimidine rings
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one |
InChI |
InChI=1S/C10H11N5O/c1-15-9(5-11)14-8(4-10(15)16)7-2-3-12-6-13-7/h2-4,6H,5,11H2,1H3 |
InChI Key |
UBGDDKHQVMYIRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1CN)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrimidine Core: The initial step involves the formation of the bipyrimidine core through a condensation reaction between suitable pyrimidine derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the bipyrimidine core.
Methylation: The final step involves the methylation of the compound to obtain the desired 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Other Bipyrimidine Compounds: Compounds with similar bipyrimidine structures but different functional groups.
Uniqueness
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
